An In-depth Technical Guide to 4-Iodobenzoyl Chloride
An In-depth Technical Guide to 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride (CAS No. 1711-02-0), a valuable reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on providing practical information for laboratory use.
Core Properties and Data
4-Iodobenzoyl chloride is a moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1711-02-0[1] |
| Molecular Formula | C₇H₄ClIO[1] |
| Molecular Weight | 266.46 g/mol [1] |
| IUPAC Name | 4-iodobenzoyl chloride[2] |
| Synonyms | p-Iodobenzoyl chloride, Benzoyl chloride, 4-iodo-[2] |
| InChI Key | NJAKCIUOTIPYED-UHFFFAOYSA-N[1] |
| SMILES | ClC(=O)c1ccc(I)cc1[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow to beige crystalline powder or chunks[1] |
| Melting Point | 63-65 °C[1] |
| Boiling Point | 120-121 °C at 1 mmHg[1] |
| Solubility | Soluble in toluene (B28343) and benzene |
| Sensitivity | Moisture sensitive[1] |
Spectroscopic Data
The structural identity of 4-Iodobenzoyl chloride can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.05 | Doublet | Aromatic H (ortho to -COCl) |
| ~7.51 | Doublet | Aromatic H (ortho to -I) |
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Acid Chloride) |
| ~138 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C-COCl |
| ~101 | Aromatic C-I |
Table 5: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 | C=O Stretch (Acid Chloride) |
| ~1580 | C=C Stretch (Aromatic) |
| ~1200 | C-O Stretch |
| ~830 | C-H Bending (para-substituted) |
| ~600-800 | C-Cl Stretch |
Synthesis and Reactivity
4-Iodobenzoyl chloride is typically synthesized from 4-iodobenzoic acid. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 4-Iodobenzoyl Chloride
This protocol describes a general laboratory procedure for the synthesis of 4-Iodobenzoyl chloride from 4-iodobenzoic acid.
Materials:
-
4-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
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Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-iodobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator.
-
The crude 4-Iodobenzoyl chloride can be purified by vacuum distillation.
The following diagram illustrates the workflow for the synthesis of 4-Iodobenzoyl chloride.
Applications in Organic Synthesis
4-Iodobenzoyl chloride is a versatile building block in organic synthesis, primarily used as an acylating agent to introduce the 4-iodobenzoyl group into various molecules. This moiety is particularly useful for introducing an iodine atom, which can subsequently be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form more complex molecular architectures.
A key application is the synthesis of amides through reaction with primary or secondary amines. This reaction is fundamental in the development of new pharmaceutical compounds. For instance, it is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been investigated as potential human dopamine (B1211576) D4 antagonists.
Experimental Protocol: General Synthesis of 4-Iodobenzamides
This protocol outlines a general procedure for the acylation of a primary amine with 4-Iodobenzoyl chloride.
Materials:
-
4-Iodobenzoyl chloride
-
Primary amine
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Dissolve 4-Iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
The product can be further purified by recrystallization or column chromatography.
The logical relationship for the synthesis of a 4-iodobenzamide (B1293542) is depicted in the following diagram.
Safety Information
4-Iodobenzoyl chloride is a corrosive substance that reacts with moisture. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1][2]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough safety assessment before conducting any laboratory work. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
